3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one
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Overview
Description
3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one typically involves the acylation of appropriate precursors. One method involves the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . The reaction conditions often include the use of dry solvents and anhydrous reagents to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively . The compound may act as an enzyme inhibitor or receptor modulator, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound also contains a trifluoromethyl group and is used in the synthesis of various derivatives.
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted benzene derivative with different chemical properties and applications.
Uniqueness
3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
645389-27-1 |
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Molecular Formula |
C11H11F3O3 |
Molecular Weight |
248.20 g/mol |
IUPAC Name |
3,4-dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C11H11F3O3/c1-6(15)9(16)10(17)7-2-4-8(5-3-7)11(12,13)14/h2-5,9-10,16-17H,1H3 |
InChI Key |
HLFCYIVYTAYUAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C1=CC=C(C=C1)C(F)(F)F)O)O |
Origin of Product |
United States |
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